N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide
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Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C20H24N2O2S and its molecular weight is 356.48. The purity is usually 95%.
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Scientific Research Applications
Structural and Fluorescence Properties
- Research on isoquinoline derivatives, including studies on their structural aspects and fluorescence properties, reveals their potential in developing materials with unique photophysical characteristics. For example, studies have shown that certain isoquinoline compounds form gels or crystalline solids upon treatment with various acids and exhibit enhanced fluorescence emission when forming host–guest complexes, indicating potential applications in material science and sensor development (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Novel Compounds
- Synthetic methods for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its derivatives have been developed, demonstrating the versatility of isoquinoline compounds in chemical synthesis. These methods allow for the creation of compounds with potential pharmacological activities, highlighting the importance of isoquinoline derivatives in medicinal chemistry (Zaki, Radwan, & El-Dean, 2017).
Antifungal and Antimicrobial Applications
- Isoquinoline derivatives have been identified as potential antifungal and antimicrobial agents. For instance, certain morpholin-3-yl-acetamide derivatives show broad-spectrum antifungal activity against Candida and Aspergillus species, suggesting their application in developing new antifungal therapies (Bardiot et al., 2015).
Synthesis and Biological Activity
- The synthesis of N-substituted tetrahydroquinoline analogues illustrates the chemical diversity achievable with isoquinoline frameworks. These compounds have been evaluated for their affinity across opioid receptors, indicating their potential in designing drugs with specific receptor profiles (Harland et al., 2016).
Properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-14(2)9-10-22-18-7-6-16(12-15(18)5-8-20(22)24)21-19(23)13-17-4-3-11-25-17/h3-4,6-7,11-12,14H,5,8-10,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCRSCVWUBBJLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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